molecular formula C13H7F3INO2 B3119067 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 246022-00-4

2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B3119067
CAS RN: 246022-00-4
M. Wt: 393.1 g/mol
InChI Key: XYJAHJRUSPPSKI-UHFFFAOYSA-N
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Description

2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate (I3PTC), also known as Iodopyridinyl Trifluoromethylbenzenecarboxylate, is an organic compound of the pyridine family. It is an aromatic compound with a molecular formula of C9H5F3INO2. I3PTC is used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry.

Scientific Research Applications

Coordination Chemistry and Supramolecular Structures

Research has delved into the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, focusing on their coordination with various metals and the formation of complex compounds. These studies highlight the potential of such compounds in developing materials with unique spectroscopic, magnetic, and electrochemical properties, which could be relevant to the structural or functional analogs of 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry and Drug Design

The structural motif of pyridine, similar to that in this compound, is significant in medicinal chemistry. Quinoline motifs, which include a benzene fused with pyridine, have been extensively studied for their broad spectrum of bioactivity. This research underpins the importance of such motifs in drug design, offering insights into the development of new therapeutics based on similar structural frameworks (Ajani, Iyaye, & Ademosun, 2022).

Materials Science and Catalysis

Compounds containing pyridine and similar heterocyclic structures are explored for their applications in materials science, particularly in catalysis. The review of recyclable copper catalyst systems for C-N bond-forming reactions, which often involve aryl halides and arylboronic acids, underscores the relevance of such compounds in synthetic chemistry and materials science. These catalysts, characterized by their recyclability and efficiency, pave the way for more sustainable chemical processes (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

properties

IUPAC Name

(2-iodopyridin-3-yl) 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3INO2/c14-13(15,16)9-4-1-3-8(7-9)12(19)20-10-5-2-6-18-11(10)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAHJRUSPPSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=C(N=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246796
Record name 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

246022-00-4
Record name 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246022-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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